methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Overview
Description
Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The presence of a nitrophenyl group and a benzoate ester moiety further enhances its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the chromen-2-one structure.
Nitration: The chromen-2-one derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Esterification: The final step involves the esterification of the hydroxyl group with methyl 4-formylbenzoate in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the nitrophenyl group can be replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, acidic workup.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids.
Coupling: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a lead compound for designing inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and inhibit enzymes. The chromen-2-one core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester moiety can be hydrolyzed to release active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[4-(3-aminophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-({[4-(4-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with the nitro group in a different position.
Ethyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-({[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is unique due to the specific positioning of the nitro group and the ester moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 4-[[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7/c1-30-24(27)16-7-5-15(6-8-16)14-31-19-9-10-20-21(13-23(26)32-22(20)12-19)17-3-2-4-18(11-17)25(28)29/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRZEPPTOPWDGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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